molecular formula C19H31NO2 B159079 4-(Dihexylamino)benzoic acid CAS No. 134690-32-7

4-(Dihexylamino)benzoic acid

Cat. No.: B159079
CAS No.: 134690-32-7
M. Wt: 305.5 g/mol
InChI Key: HFSILWPEYUZTCM-UHFFFAOYSA-N
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Description

4-(Dihexylamino)benzoic acid is an organic compound with the molecular formula C19H31NO2 It is a derivative of benzoic acid where the amino group is substituted with dihexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dihexylamino)benzoic acid typically involves the reaction of 4-aminobenzoic acid with hexylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(Dihexylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoic acids.

Scientific Research Applications

4-(Dihexylamino)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Dihexylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dihexylamino group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)benzoic acid
  • 4-(Diethylamino)benzoic acid
  • 4-(Dipropylamino)benzoic acid

Comparison

4-(Dihexylamino)benzoic acid is unique due to the presence of longer hexyl chains, which can influence its solubility, reactivity, and interaction with biological molecules. Compared to its dimethyl, diethyl, and dipropyl counterparts, the dihexyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications.

Properties

IUPAC Name

4-(dihexylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO2/c1-3-5-7-9-15-20(16-10-8-6-4-2)18-13-11-17(12-14-18)19(21)22/h11-14H,3-10,15-16H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSILWPEYUZTCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(CCCCCC)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379376
Record name 4-(dihexylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134690-32-7
Record name 4-(dihexylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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